molecular formula C23H19N3O4 B402354 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B402354
M. Wt: 401.4g/mol
InChI Key: DBWZISLQDZONDA-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-amino-4,6-dimethylphenol with a suitable aldehyde under acidic conditions to form the benzoxazole core.

    Nitration: The benzoxazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated benzoxazole derivative with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: Corresponding amine derivative

    Substitution: Halogenated or alkylated benzoxazole derivatives

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and corresponding amine

Scientific Research Applications

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring may also interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide

Uniqueness

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzoxazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4g/mol

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C23H19N3O4/c1-13-10-15(3)21-19(11-13)25-23(30-21)16-4-7-18(8-5-16)24-22(27)17-6-9-20(26(28)29)14(2)12-17/h4-12H,1-3H3,(H,24,27)

InChI Key

DBWZISLQDZONDA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)C

Origin of Product

United States

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